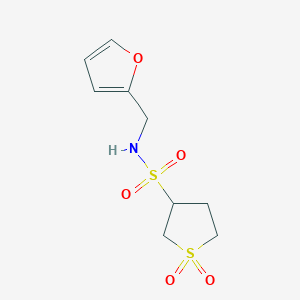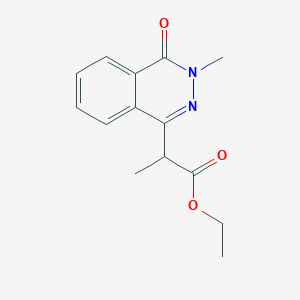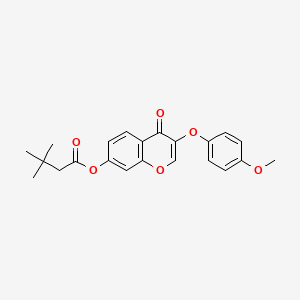![molecular formula C17H14BrNO4 B4890334 1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide, commonly known as MOCP, is a synthetic compound that has gained significant attention in the field of scientific research. MOCP is a member of the pyridinium group of organic compounds and is known for its ability to inhibit the activity of certain enzymes.
Mechanism of Action
MOCP works by inhibiting the activity of certain enzymes, specifically those involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MOCP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, MOCP has also been shown to have anti-inflammatory and anti-oxidant properties. These properties make MOCP a potential candidate for the treatment of a variety of diseases, including arthritis, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MOCP in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes MOCP a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using MOCP is its potential toxicity. MOCP has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on MOCP. One area of research that shows promise is the development of new cancer therapies based on MOCP. Another potential area of research is the use of MOCP in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MOCP and its potential side effects.
Synthesis Methods
MOCP can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with pyridine-2,6-dione in the presence of a catalyst. The resulting product is then treated with hydrobromic acid to yield MOCP in the form of a white crystalline powder.
Scientific Research Applications
MOCP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for MOCP is in the field of cancer treatment. MOCP has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes MOCP a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
8-methoxy-3-(2-pyridin-1-ium-1-ylacetyl)chromen-2-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO4.BrH/c1-21-15-7-5-6-12-10-13(17(20)22-16(12)15)14(19)11-18-8-3-2-4-9-18;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZRAKZJRNHDZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C[N+]3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)

![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)



![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)
![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)